4-Bromo-5-methyl-3-phenylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-methyl-3-phenylthiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-3-phenylthiophene-2-carboxylic acid typically involves the bromination of 5-methyl-3-phenylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-3-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Properties
Molecular Formula |
C12H9BrO2S |
---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-bromo-5-methyl-3-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2S/c1-7-10(13)9(11(16-7)12(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |
InChI Key |
ZPQGDXGGTDWXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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